molecular formula C15H14O4 B13932026 4-(Acetyloxy)-8-methyl-2-naphthalenecarboxylic acid methyl ester

4-(Acetyloxy)-8-methyl-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13932026
M. Wt: 258.27 g/mol
InChI Key: QECNCAMQRJALOV-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-8-methyl-2-naphthalenecarboxylic acid methyl ester is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an acetyloxy group, a methyl group, and a carboxylic acid methyl ester group attached to a naphthalene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-8-methyl-2-naphthalenecarboxylic acid methyl ester typically involves the esterification of 4-hydroxy-8-methyl-2-naphthalenecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)-8-methyl-2-naphthalenecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 4-hydroxy-8-methyl-2-naphthalenecarboxylic acid and methanol.

    Oxidation: 4-(Acetyloxy)-8-carboxy-2-naphthalenecarboxylic acid.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Acetyloxy)-8-methyl-2-naphthalenecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)-8-methyl-2-naphthalenecarboxylic acid methyl ester involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The naphthalene ring structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid: Lacks the acetyloxy group and has different reactivity.

    8-Methyl-2-naphthalenecarboxylic acid methyl ester: Lacks the acetyloxy group and has different chemical properties.

    4-(Methoxy)-8-methyl-2-naphthalenecarboxylic acid methyl ester: Contains a methoxy group instead of an acetyloxy group, leading to different reactivity.

Uniqueness

4-(Acetyloxy)-8-methyl-2-naphthalenecarboxylic acid methyl ester is unique due to the presence of the acetyloxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 4-acetyloxy-8-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C15H14O4/c1-9-5-4-6-12-13(9)7-11(15(17)18-3)8-14(12)19-10(2)16/h4-8H,1-3H3

InChI Key

QECNCAMQRJALOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)OC(=O)C)C(=O)OC

Origin of Product

United States

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